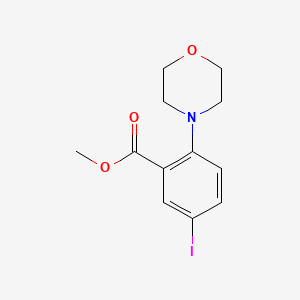

Methyl 5-iodo-2-morpholinobenzoate

Description

Properties

CAS No. |

1131587-23-9 |

|---|---|

Molecular Formula |

C12H14INO3 |

Molecular Weight |

347.15 g/mol |

IUPAC Name |

methyl 5-iodo-2-morpholin-4-ylbenzoate |

InChI |

InChI=1S/C12H14INO3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |

InChI Key |

FPRUJPRXFDGUFZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=CC(=C1)I)N2CCOCC2 |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-iodo-2-morpholinobenzoate with three analogs: Methyl 5-amino-2-morpholinobenzoate, Methyl 2-morpholinobenzoate, and Methyl 5-halo-2-morpholinobenzoate derivatives.

Structural and Functional Differences

- Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9): Replacing iodine with an amino group (-NH₂) alters electronic properties and reactivity. The amino group increases nucleophilicity, enabling participation in condensation or acylation reactions. However, this substitution reduces stability under oxidative conditions compared to the iodo analog . Molecular Formula: C₁₂H₁₆N₂O₃ Molecular Weight: 236.27 g/mol Hazards: Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and eye irritant (H319) .

- However, the absence of a halogen or amino group limits its utility in targeted drug design.

- Methyl 5-halo-2-morpholinobenzoate derivatives (e.g., chloro, bromo): Halogen substituents (Cl, Br) at the 5-position provide intermediate reactivity between iodine and hydrogen. Bromo analogs, for instance, are less reactive in cross-coupling than iodo derivatives but more stable under photolytic conditions.

Physicochemical and Toxicological Data

Key Research Findings

- Its storage at 2–8°C prevents decomposition, while fire hazards include emissions of carbon oxides and nitrogen oxides .

- Iodo-substituted analogs are preferred in radiopharmaceuticals due to iodine’s isotopic versatility (e.g., ¹²³I, ¹³¹I). However, their synthesis often requires stringent safety protocols to mitigate iodine’s volatility and toxicity .

Q & A

Q. What are the key synthetic routes for preparing Methyl 5-iodo-2-morpholinobenzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Morpholine Introduction : Nucleophilic aromatic substitution (SNAr) at the 2-position using morpholine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .

Esterification : Methyl ester formation via reaction with methyl chloroformate in dichloromethane (DCM) with triethylamine as a base.

- Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Use anhydrous solvents and inert gas purging to avoid hydrolysis of intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodine at C5, morpholine at C2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 362.0).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for all manipulations .

- Respiratory Protection : For powder handling, use a NIOSH-certified N95 respirator to avoid inhalation of particulates .

- Waste Disposal : Collect halogenated waste separately and avoid drain disposal due to iodine content .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for biological activity studies?

- Methodological Answer :

- QSAR Analysis : Use software like Schrödinger or MOE to correlate structural features (e.g., iodine’s electronegativity, morpholine’s conformational flexibility) with target binding affinity .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding scores.

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, solubility) to filter candidates .

Q. What strategies resolve contradictions in reaction yields during iodination of the benzoate precursor?

- Methodological Answer : Yield discrepancies often arise from:

- Regioselectivity Issues : Use directing groups (e.g., methoxy) or Lewis acids (e.g., ZnCl₂) to enhance C5 iodination .

- Side Reactions : Add radical scavengers (e.g., BHT) to suppress poly-iodination.

- Validation : Compare yields under varying temperatures (0°C vs. RT) and stoichiometries (1.1–2.0 eq I₂) .

Q. How can this compound serve as a scaffold for synthesizing bioactive molecules?

- Methodological Answer :

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with arylboronic acids to replace iodine with aryl groups for drug-like molecules .

- Functional Group Interconversion : Reduce the ester to a hydroxymethyl group using LiAlH₄ for prodrug development .

- Biological Testing : Screen derivatives in enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determination via fluorescence-based methods .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability.

- Catalyst Loading : Optimize Pd catalysts for cross-coupling steps to reduce metal residues .

- Process Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.